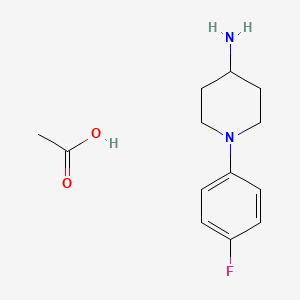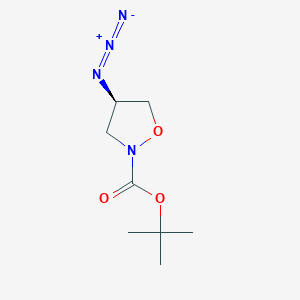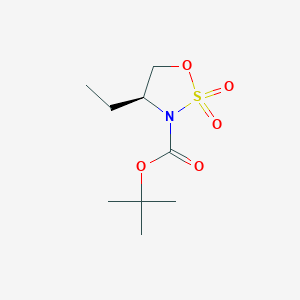
1-(4-Fluorophenyl)-4-piperidinamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4-Fluorophenyl acetate . Acetates are a type of compound where an acetyl group is bonded to another molecule. The 4-Fluorophenyl part suggests that it’s a phenyl group (a ring of 6 carbon atoms, similar to benzene) with a fluorine atom attached at the 4th position .
Chemical Reactions Analysis
The chemical reactions of “1-(4-Fluorophenyl)-4-piperidinamine acetate” would likely depend on the specific conditions and reagents used. Fluorine atoms are quite reactive, so this could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For example, the presence of a fluorine atom could influence the compound’s polarity, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- Motilin Receptor Agonism for Gastrointestinal Transit : The development of GSK962040, a small molecule motilin receptor agonist, highlighted its potentiation of the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue. This compound demonstrates the utility of fluorophenyl-piperidine derivatives in modulating gastrointestinal motility, potentially aiding in the treatment of gastroparesis (Westaway et al., 2009).
Synthetic Chemistry Innovations
- Novel Syntheses of Radiopharmaceuticals : Research into the nucleophilic displacement reactions for incorporating isotopes into piperidine derivatives provides insights into the synthesis of compounds for imaging and diagnostic purposes. This methodological advancement underscores the role of fluorophenyl-piperidine compounds in developing novel radiopharmaceuticals (Xiao-shu He et al., 1993).
Pharmacological Exploration
- Antimycobacterial Activity : The synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis showcases the potential of fluorophenyl-piperidine derivatives as promising antimycobacterial agents. This research exemplifies the exploration of such compounds for developing new treatments for tuberculosis (Kumar et al., 2008).
Neuropharmacology and Brain Imaging
- Serotonin Receptor Studies in Alzheimer's Disease : The use of fluorophenyl-piperidine derivatives as selective molecular imaging probes for serotonin 1A receptors in Alzheimer's disease patients demonstrates their application in neuropharmacology and brain imaging. This research contributes to our understanding of the molecular underpinnings of Alzheimer's disease and offers a pathway for developing targeted therapies (Kepe et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the biological activities mentioned above .
Biochemical Pathways
Similar compounds have been shown to affect a broad range of ribonucleic acid (rna) and deoxyribonucleic acid (dna) viruses .
Result of Action
Similar compounds have been shown to exhibit potent antiviral activities with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
Eigenschaften
IUPAC Name |
acetic acid;1-(4-fluorophenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.C2H4O2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14;1-2(3)4/h1-4,10H,5-8,13H2;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTYOBPWQCFWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CN(CCC1N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)

![N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2878060.png)
![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2878061.png)
![N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2878062.png)
![ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2878064.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)
